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molecular formula C14H16ClNO3 B8590712 tert-Butyl (3-chloro-6-hydroxy-1H-indol-1-yl)acetate CAS No. 820960-28-9

tert-Butyl (3-chloro-6-hydroxy-1H-indol-1-yl)acetate

Cat. No. B8590712
M. Wt: 281.73 g/mol
InChI Key: UEFUELLHHPCEAP-UHFFFAOYSA-N
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Patent
US07235572B2

Procedure details

In analogy to the procedure described in example 3 b], [6-(tert-butyl-dimethyl-silanyloxy)-3-chloro-indol-1-yl]-acetic acid tert-butyl ester was treated with tetrabutylammonium fluoride hydrate to obtain (3-chloro-6-hydroxy-indol-1-yl)-acetic acid tert-butyl ester as colorless gum.
Name
[6-(tert-butyl-dimethyl-silanyloxy)-3-chloro-indol-1-yl]-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:26])[CH2:7][N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][Si](C(C)(C)C)(C)C)[CH:15]=2)[C:10]([Cl:25])=[CH:9]1)([CH3:4])([CH3:3])[CH3:2].O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[C:1]([O:5][C:6](=[O:26])[CH2:7][N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([OH:17])[CH:15]=2)[C:10]([Cl:25])=[CH:9]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
[6-(tert-butyl-dimethyl-silanyloxy)-3-chloro-indol-1-yl]-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C=C(C2=CC=C(C=C12)O[Si](C)(C)C(C)(C)C)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1C=C(C2=CC=C(C=C12)O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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